DFT Comparison: Enhanced Electronic Properties of 2-Bromo-9,10-DPA vs. 9,10-DPA
A 2025 DFT study directly compared 2-bromo-9,10-diphenylanthracene with its non-brominated parent, 9,10-diphenylanthracene. The brominated derivative exhibited a lower total ground state energy and a higher bond energy, indicating enhanced thermodynamic stability [1]. The anionic state of the brominated compound showed an energy gap of approximately 1.3679 eV, which is indicative of higher reactivity and conductivity [1].
| Evidence Dimension | Electronic and Nonlinear Optical Properties |
|---|---|
| Target Compound Data | Anionic state energy gap: ~1.3679 eV; Cationic state total dipole moment: 4.9589 a.u.; Anionic state first-order hyperpolarizability: ~2.6167 × 10⁻³⁰ esu |
| Comparator Or Baseline | 9,10-Diphenylanthracene (9,10-DPA): Higher total ground state energy; lower bond energy; different energy gap and NLO properties. |
| Quantified Difference | Lower total ground state energy (stability); energy gap of 1.3679 eV in anionic state; first-order hyperpolarizability is ~7 times that of urea (0.3728 × 10⁻³⁰ esu). |
| Conditions | DFT calculations using B3LYP/6-31+G(d) and B3LYP/6-311++G(d,p) basis sets in Gaussian 09 software. |
Why This Matters
This directly quantifies the electronic and NLO property enhancement due to bromination, providing a clear rationale for selecting the brominated derivative for applications requiring enhanced stability or specific charge transport characteristics.
- [1] Owolabi, J. A., Muhammad, H. G., et al. (2025). Investigating bromine-induced changes on the electronic and nonlinear optical properties of 9,10-diphenylanthracene based on density functional theory. *Discover Materials*, 5, 15. https://doi.org/10.1007/s43994-025-00222-9 View Source
